
Serine, 2-(fluoromethyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Serine, 2-(fluoromethyl)-, methyl ester is a chemical compound with the molecular formula C5H10FNO3. It is a derivative of serine, an amino acid, where the hydroxyl group is replaced by a fluoromethyl group, and the carboxyl group is esterified with methanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Serine, 2-(fluoromethyl)-, methyl ester typically involves the fluoromethylation of serine followed by esterification. One common method is to react serine with a fluoromethylating agent such as fluoromethyl iodide in the presence of a base like sodium hydride. The resulting intermediate is then esterified using methanol and an acid catalyst like sulfuric acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Serine, 2-(fluoromethyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Fluoromethyl carboxylic acids.
Reduction: Fluoromethyl alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Serine, 2-(fluoromethyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly serine proteases.
Industry: Used in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of Serine, 2-(fluoromethyl)-, methyl ester involves its interaction with molecular targets such as enzymes. The fluoromethyl group can form strong interactions with active sites of enzymes, inhibiting their activity. This is particularly relevant for serine proteases, where the compound can act as an irreversible inhibitor by forming a covalent bond with the serine residue in the active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
Serine, methyl ester: Lacks the fluoromethyl group, making it less reactive in certain biochemical contexts.
Serine, 2-chloromethyl-, methyl ester: Similar structure but with a chloromethyl group instead of fluoromethyl, leading to different reactivity and biological activity.
Serine, 2-bromomethyl-, methyl ester: Contains a bromomethyl group, which can result in different chemical and biological properties.
Uniqueness
Serine, 2-(fluoromethyl)-, methyl ester is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in medicinal chemistry for the development of enzyme inhibitors and other bioactive molecules .
Propriétés
IUPAC Name |
methyl (2S)-2-amino-2-(fluoromethyl)-3-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO3/c1-10-4(9)5(7,2-6)3-8/h8H,2-3,7H2,1H3/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCMZUHVPZMXJS-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)(CF)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@](CO)(CF)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]naphthalen-2-yl] 4-methylbenzenesulfonate](/img/new.no-structure.jpg)
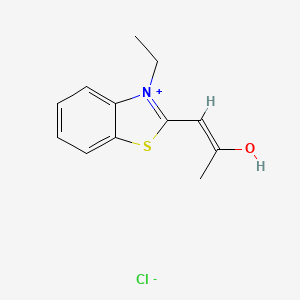

![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)
![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)
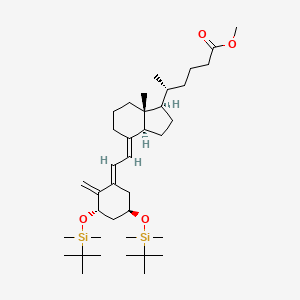
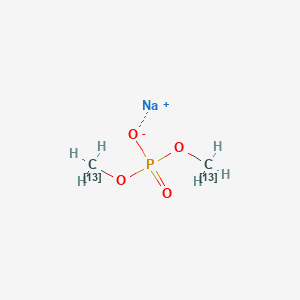
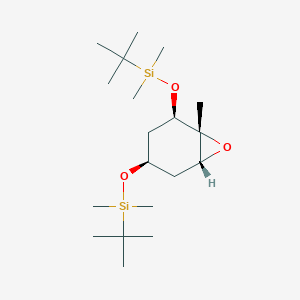
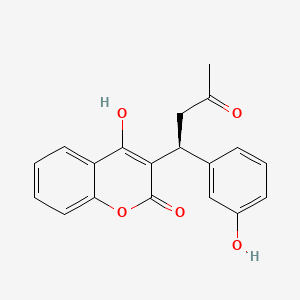
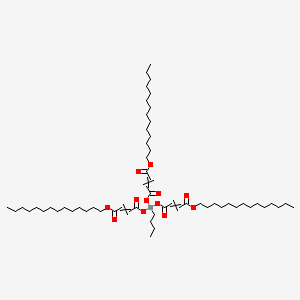

![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)
